2-chloro-4-fluoro-N-propylbenzenesulfonamide
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Overview
Description
2-chloro-4-fluoro-N-propylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a propyl group attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-propylbenzenesulfonamide can be achieved through a multi-step process involving the following key steps:
Nitration and Reduction: The starting material, 2-chloro-4-fluoronitrobenzene, is subjected to nitration followed by reduction to obtain 2-chloro-4-fluoroaniline.
Sulfonation: The 2-chloro-4-fluoroaniline is then reacted with chlorosulfonic acid to introduce the sulfonamide group, forming 2-chloro-4-fluorobenzenesulfonamide.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-propylbenzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonamides.
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Amines or sulfinamides.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
2-chloro-4-fluoro-N-propylbenzenesulfonamide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of bacterial infections and cancer.
Biological Studies: Employed in studies to understand the interaction of sulfonamide compounds with biological targets such as enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets. The propyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorobenzenesulfonamide: Lacks the propyl group, which may affect its biological activity and solubility.
4-fluoro-N-propylbenzenesulfonamide: Lacks the chloro substituent, which may influence its reactivity and binding properties.
2-chloro-4-fluoro-N-methylbenzenesulfonamide: Contains a methyl group instead of a propyl group, potentially altering its pharmacokinetic properties.
Uniqueness
2-chloro-4-fluoro-N-propylbenzenesulfonamide is unique due to the combination of its chloro, fluoro, and propyl substituents, which collectively contribute to its distinct chemical and biological properties. This combination can enhance its reactivity, binding affinity, and selectivity for specific targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11ClFNO2S |
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Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11ClFNO2S/c1-2-5-12-15(13,14)9-4-3-7(11)6-8(9)10/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
YRRYIQXGKWPBLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
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